N,N-dimethylthiazole-4-carboxamide
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Overview
Description
N,N-dimethylthiazole-4-carboxamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylthiazole-4-carboxamide typically involves the reaction of thiazole derivatives with dimethylamine. One common method includes the reaction of thiazole-4-carboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N,N-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethylthiazole-4-carboxamide involves its interaction with various molecular targets. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazole-4-carboxamide: Lacks the dimethyl groups, leading to different chemical properties and reactivity.
N,N-dimethylthiazole-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiazole ring.
Thiazole-4-carboxylic acid: Precursor to N,N-dimethylthiazole-4-carboxamide, with different functional groups
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLAUDJGVOIUPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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